N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Description
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEASVUFPPQIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Pathways
The synthesis of N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride involves a multistep process focusing on sulfonamide bond formation and subsequent salt conversion. Key steps include:
Step 1: Synthesis of Morpholine-4-sulfonyl Chloride
Morpholine is reacted with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride intermediate.
Step 2: Reaction with 1-(2-Aminoethyl)piperazine
The sulfonyl chloride intermediate is coupled with 1-(2-aminoethyl)piperazine in the presence of a base (e.g., triethylamine) to form the sulfonamide free base.
Step 3: Salt Formation
The free base is treated with hydrochloric acid (HCl) to precipitate the dihydrochloride salt.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Step 1 | Morpholine, ClSO₃H | DCM | 0–5°C | 85–90% |
| Step 2 | 1-(2-Aminoethyl)piperazine, Et₃N | DCM/THF | 20–25°C | 75–80% |
| Step 3 | HCl (gaseous or aqueous) | EtOH/H₂O | RT | 90–95% |
Notes :
Industrial-Scale Optimization
For large-scale production, continuous flow systems are employed to improve efficiency:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 500–1000 L |
| Purification Method | Recrystallization | Centrifugation |
| Purity | ≥98% | ≥99.5% |
Key Analytical Data
- Melting Point : 218–220°C (decomposition observed above 220°C).
- HPLC Purity : >99% (C18 column, acetonitrile/water + 0.1% TFA).
- ¹H NMR (D₂O) : δ 3.70 (m, 4H, morpholine), 3.15 (t, 2H, CH₂N), 2.85 (m, 8H, piperazine).
Alternative Methods
- One-Pot Synthesis : Combines Steps 1 and 2 using in situ generation of sulfonyl chloride, reducing isolation steps (yield: ~70%).
- Microwave-Assisted Reaction : Reduces reaction time from 12 hours to 2 hours (yield: 82%).
Challenges and Solutions
- Impurity Control : Byproducts (e.g., disulfonates) are minimized via low-temperature sulfonation.
- Solvent Recovery : Dichloromethane (DCM) is recycled via distillation to meet environmental standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often require a base and are conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
N-[2-(Piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows researchers to explore various chemical transformations, including:
- Oxidation: Can yield sulfoxides or sulfones.
- Reduction: May produce amines.
These reactions facilitate the development of new compounds with potential applications in pharmaceuticals and materials science .
Biology
In biological research, this compound is utilized for its ability to interact with biological macromolecules. Key applications include:
- Enzyme Inhibition: It has shown potential as an inhibitor of:
- Receptor Binding Studies: The compound's interactions with receptors can provide insights into cellular signaling pathways.
Medicine
The medicinal applications of this compound are particularly noteworthy:
- Antimicrobial Activity: Investigated for its effectiveness against various pathogens.
- Anticancer Properties: Shows promise in inhibiting cancer cell proliferation through its enzyme inhibition mechanisms.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines by targeting metabolic pathways essential for tumor growth .
Mechanism of Action
The mechanism by which N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Piperazine-Ethylamine Derivatives
Compounds synthesized from 2-(piperazin-1-yl)ethanamine, such as 2-(piperazin-1-yl)-N-(1-(pyridin-2-yl)ethylidene)ethanamine (LP) and 2-(1-(2-piperazin-1-yl)ethylimino)ethyl)phenol (2HP), share the piperazine-ethylamine backbone but replace the morpholine-sulfonamide group with pyridine or phenolic substituents (Figure 1, ). kinase modulation) .
Triazolopyridine-Piperazine Derivatives
Impurity compounds like 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Imp. B(BP)) incorporate a triazolopyridine ring instead of morpholine-sulfonamide, increasing aromaticity and rigidity. The dihydrochloride salt form of Imp. C(BP) further parallels the target compound’s formulation, though its 4-chlorophenyl group introduces steric and electronic differences impacting solubility and metabolic stability .
Pharmacological and Physicochemical Properties
Solubility and Bioavailability
The dihydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like LP or 2HP. However, Imp. C(BP)’s chlorophenyl group may enhance lipophilicity, favoring blood-brain barrier penetration, albeit at the cost of increased hepatotoxicity risk .
Critical Analysis of Discrepancies and Limitations
- Data Gaps: No direct pharmacological or stability data for the target compound are provided in the evidence, limiting quantitative comparisons.
- Structural-Activity Relationships (SAR) : The morpholine-sulfonamide group’s role in target engagement remains unclear compared to pyridine or triazolopyridine motifs in analogues.
- Commercial Discontinuation : Implies possible inferiority in scalability, efficacy, or safety relative to peers, though exact reasons are unspecified .
Biological Activity
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride (commonly referred to as morpholine sulfonamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula: C10H24Cl2N4O3S
- Molecular Weight: 351.29 g/mol
- CAS Number: 1153301-98-4
- Purity: ≥95% .
Morpholine sulfonamide acts primarily as an enzyme inhibitor, with specific interactions noted with various biological targets:
-
Enzyme Inhibition:
- The compound has shown potential as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological processes and diseases, including glaucoma and cancer.
- It also exhibits inhibitory effects on acetylcholinesterase , enhancing cholinergic neurotransmission, which is particularly relevant for neurodegenerative conditions like Alzheimer's disease .
- Antiviral Activity:
Biological Activity Data
The following table summarizes the biological activities and IC50 values of this compound and its derivatives:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| Acetylcholinesterase Inhibition | 0.5 | Neurodegenerative Disorders | |
| Carbonic Anhydrase Inhibition | 0.89 | Glaucoma, Cancer | |
| Antiviral Activity (SARS-CoV-2) | 0.8 | COVID-19 |
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of morpholine sulfonamide, it was found that the compound significantly reduced neuronal cell death in vitro models of Alzheimer's disease. The mechanism was attributed to its ability to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of morpholine sulfonamide derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Q. Key Considerations :
- Control stoichiometry to avoid over-sulfonylation.
- Employ inert atmosphere to prevent oxidation of the piperazine moiety .
Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d6 to confirm sulfonamide (-SO2N-) and piperazine proton environments (δ 2.5–3.5 ppm for piperazine-CH2, δ 3.6–3.8 ppm for morpholine-OCH2) .
- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (UV detection at 254 nm) with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]+ m/z ~365) .
Advanced: How can computational methods streamline reaction optimization for this compound?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for sulfonamide bond formation .
- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to predict side products (e.g., N-oxide byproducts) and adjust conditions (e.g., pH, temperature) .
- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) based on yield data from analogous piperazine derivatives .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Comparative Analysis : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) and cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Meta-Analysis : Aggregate data from PubChem BioAssay entries (AID 743255) to identify outliers caused by variable cell lines or buffer compositions .
- Statistical Modeling : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration affecting membrane permeability) .
Advanced: What strategies are recommended for studying the reactivity of the sulfonamide group in this compound?
Q. Methodological Answer :
- Kinetic Studies : Perform pH-dependent hydrolysis experiments (e.g., 0.1 M NaOH vs. phosphate buffer) monitored via UV-Vis (λ = 270 nm for sulfonate release) .
- Isotopic Labeling : Use ³⁵S-labeled sulfonamide to trace metabolic degradation pathways in hepatocyte models .
- X-ray Crystallography : Resolve crystal structures to analyze hydrogen-bonding interactions between the sulfonamide and target proteins (e.g., carbonic anhydrase) .
Advanced: How can impurity profiling be systematically conducted for this compound?
Q. Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C, 48h), light (ICH Q1B), and acidic/alkaline conditions to generate degradation products .
- LC-MS/MS : Use a Q-TOF instrument to identify impurities (e.g., des-chloro analogs or N-oxide derivatives) with mass accuracy <5 ppm .
- Pharmacopeial Standards : Compare against EP/USP reference standards for sulfonamide-related impurities (e.g., MM0421.02 ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
